molecular formula C29H33N3O3S2 B15083738 2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide

2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B15083738
M. Wt: 535.7 g/mol
InChI Key: OYRUIIUYOLCKRT-QPLCGJKRSA-N
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Description

2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reactions: The thiazolidinone and indole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and indole moieties, potentially leading to alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug development. It can be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound can be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for various modifications, making it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiazolidinone ring and indole moiety are known to interact with various biological targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.

    Indole Derivatives: Compounds with an indole moiety are widely studied for their biological activities, including anticancer and antimicrobial effects.

    Acetamides: This class of compounds is known for its diverse biological activities, including analgesic and anti-inflammatory properties.

Uniqueness

The uniqueness of 2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential biological activities. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H33N3O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

2-[(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C29H33N3O3S2/c1-3-5-11-20(4-2)18-32-28(35)26(37-29(32)36)25-22-14-9-10-15-23(22)31(27(25)34)19-24(33)30-17-16-21-12-7-6-8-13-21/h6-10,12-15,20H,3-5,11,16-19H2,1-2H3,(H,30,33)/b26-25-

InChI Key

OYRUIIUYOLCKRT-QPLCGJKRSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC1=S

Origin of Product

United States

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